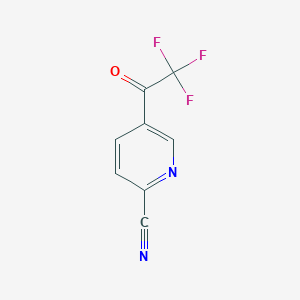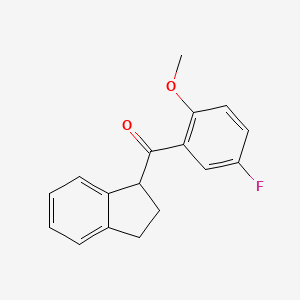
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone is an organofluorine compound characterized by the presence of a carbon-fluorine bond
Preparation Methods
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone typically involves several steps:
Synthetic Routes: The preparation begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 5-fluoro-2-methoxybenzoyl chloride. These compounds undergo a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy or tert-butoxy derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives.
Scientific Research Applications
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone can be compared with other similar compounds:
Similar Compounds: Other organofluorine compounds, such as (2,3-Dihydro-1H-inden-1-yl)(4-fluoro-2-methoxyphenyl)methanone and (2,3-Dihydro-1H-inden-1-yl)(5-chloro-2-methoxyphenyl)methanone, share structural similarities.
Uniqueness: The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring gives this compound unique chemical and physical properties, such as increased stability and reactivity.
Properties
CAS No. |
920508-14-1 |
|---|---|
Molecular Formula |
C17H15FO2 |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-yl-(5-fluoro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15FO2/c1-20-16-9-7-12(18)10-15(16)17(19)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3 |
InChI Key |
ZSQMOPQBPDCDPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2CCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
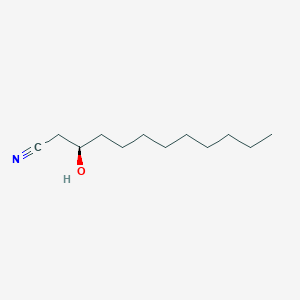
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
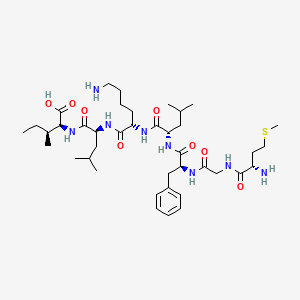
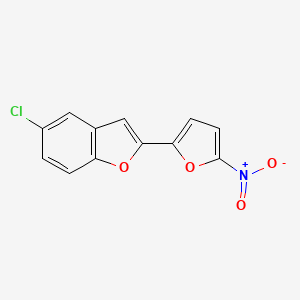
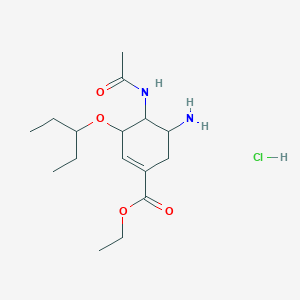
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
